molecular formula C10H13NO B1205409 2-Methylaminomethyl coumaran CAS No. 21130-01-8

2-Methylaminomethyl coumaran

Cat. No.: B1205409
CAS No.: 21130-01-8
M. Wt: 163.22 g/mol
InChI Key: XVGKHRKVBNBRDF-UHFFFAOYSA-N
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Description

2-Methylaminomethyl coumaran is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a methylaminomethyl group to the coumaran structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Mechanism of Action

Target of Action

Coumarin-based compounds, such as 2-Methylaminomethyl coumaran, are known to have a wide range of biological and therapeutic properties . They are secondary metabolites made up of benzene and α-pyrone rings fused together . The primary targets of these compounds are often proteins or enzymes that play crucial roles in various biological processes.

Mode of Action

The mode of action of coumarin-based compounds is diverse and depends on the specific compound and its targets. Generally, these compounds interact with their targets through various mechanisms, including hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . The unique chemical structure of coumarin facilitates these interactions . .

Biochemical Pathways

Coumarins originate from the general phenylpropanoid pathway in plants . The biosynthesis of coumarins involves various enzymes such as coumaroyl-CoA 2′-hydroxylase (C2′H), coumaroyl-CoA 2′-O-β-d-glucosyltransferase (UGT), and hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) . These enzymes catalyze various modifications and conversions to produce different coumarin derivatives . .

Pharmacokinetics

The pharmacokinetics of coumarin-based compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic effects . .

Result of Action

The result of the action of coumarin-based compounds can vary widely, depending on the specific compound and its targets. These compounds have been shown to have numerous biological and therapeutic properties, including potential treatment for various ailments, such as cancer, metabolic, and degenerative disorders . .

Biochemical Analysis

Biochemical Properties

2-Methylaminomethyl coumaran plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, coumarin derivatives, including this compound, have been shown to inhibit enzymes such as monoamine oxidase and cholinesterase . These interactions are crucial in modulating neurotransmitter levels and preventing neurodegenerative diseases. Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor cell lines, coumarin derivatives can uncouple mitochondrial electron transport, preventing mitochondrial signaling and inducing apoptosis . This compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, thereby inhibiting cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that coumarin derivatives can inhibit acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This binding interaction prevents the breakdown of acetylcholine, enhancing cholinergic signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, repeated administration of coumarin derivatives in rats has been associated with changes in enzyme levels and hepatic necrosis . The stability of this compound in various experimental conditions is crucial for its consistent biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and bile duct damage . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, coumarin derivatives can be transported across cell membranes by organic anion transporters . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that coumarin derivatives can localize to the endoplasmic reticulum and mitochondria, where they exert their effects on cellular processes . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylaminomethyl coumaran typically involves the alkylation of coumarin derivatives. One common method is the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylaminomethyl coumaran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: The methylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized coumarin derivatives.

Scientific Research Applications

2-Methylaminomethyl coumaran has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Coumarin: The parent compound, known for its anticoagulant and antimicrobial properties.

    7-Hydroxy-4-methyl coumarin: A derivative with enhanced fluorescence properties.

    3-Aminocoumarin: Known for its use in the synthesis of more complex heterocyclic compounds.

Uniqueness: 2-Methylaminomethyl coumaran stands out due to the presence of the methylaminomethyl group, which imparts unique chemical and biological properties. This modification can enhance its solubility, reactivity, and potential therapeutic applications compared to other coumarin derivatives .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGKHRKVBNBRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33357-26-5 (hydrochloride)
Record name 2-Methylaminomethyl-2,3-dihydrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50943453
Record name 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21130-01-8
Record name 2-Methylaminomethyl-2,3-dihydrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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